molecular formula C26H24ClF4N3O3S B2616039 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451479-66-6

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2616039
CAS No.: 451479-66-6
M. Wt: 570
InChI Key: YTOBDBHUKBTXCZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a benzamide derivative characterized by:

  • A benzamide core substituted with a 2-fluoro group at position 2 and a sulfonyl-linked piperazine moiety at position 5.
  • A 4-chloro-2-(trifluoromethyl)phenyl group as the N-substituent.
  • A 3-methyl-4-(m-tolyl)piperazine ring attached via a sulfonyl bridge, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClF4N3O3S/c1-16-4-3-5-19(12-16)34-11-10-33(15-17(34)2)38(36,37)20-7-8-23(28)21(14-20)25(35)32-24-9-6-18(27)13-22(24)26(29,30)31/h3-9,12-14,17H,10-11,15H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOBDBHUKBTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperazine moiety and sulfonamide functionality. Its molecular formula is C25H27ClF4N2O4SC_{25}H_{27}ClF_4N_2O_4S, with a molecular weight of approximately 563.005 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Research indicates that this compound acts as a kinase inhibitor , specifically targeting pathways involved in cancer cell proliferation. Kinases are enzymes that play a crucial role in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may effectively suppress tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the growth inhibition results from different studies:

Cell LineIC50 (μM)Reference
MiaPaCa2>50
BxPC314
AsPC-119
Capan-211
PANC-13.1

The compound demonstrated moderate to strong cytotoxicity across various pancreatic cancer cell lines, with IC50 values indicating effective growth inhibition.

Kinase Inhibition

The compound has been shown to inhibit specific kinases associated with cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This inhibition is crucial for preventing angiogenesis, the process through which tumors develop their blood supply.

Case Studies

  • Study on Pancreatic Cancer : A study screened multiple compounds, including this compound against pancreatic cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting its potential as a therapeutic agent for pancreatic cancer treatment .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's efficacy in reducing tumor size in animal models. These findings support further exploration into its clinical applications .

Comparison with Similar Compounds

Benzamide Derivatives with Halogen/Trifluoromethyl Substitutions

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-chloro-2-(trifluoromethyl)phenyl, 2-fluoro, 5-(piperazinylsulfonyl) ~600 g/mol High lipophilicity due to trifluoromethyl and m-tolyl groups; sulfonyl linker enhances stability.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 4-chlorophenyl, 2,6-difluoro 310.68 g/mol Agricultural insecticide; lacks sulfonyl/piperazine groups, reducing complexity.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 2-chloro-5-(trifluoromethyl)phenyl, 4-phenylpiperazine 397.82 g/mol Acetamide backbone; phenyl-piperazine instead of m-tolyl-piperazine. Lower molecular weight.

Key Findings :

  • Substitution of m-tolyl (target) vs.

Piperazine- and Sulfonamide-Containing Analogues

Compound Name Piperazine Substitution Sulfonamide/Sulfonyl Linkage Bioactivity Notes Reference
Target Compound 3-methyl-4-(m-tolyl) Sulfonyl bridge to benzamide Hypothesized CNS activity due to piperazine’s affinity for neurotransmitter receptors.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) None Sulfonyl-linked triazole Antimicrobial activity reported; tautomerism (thione vs. thiol) affects reactivity.
N-(4-fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide None Thioacetamide linkage Structural similarity in m-tolyl substitution but lacks piperazine.

Key Findings :

  • The sulfonyl bridge in the target compound and triazole derivatives () enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
  • Piperazine’s m-tolyl substitution in the target compound likely improves blood-brain barrier penetration compared to unsubstituted piperazines .

Fluorine Substitution Patterns

Compound Name Fluorine Position Impact on Properties Reference
Target Compound 2-fluoro on benzamide Electron-withdrawing effect stabilizes the amide bond; enhances bioavailability.
N-(4-fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide 4-fluoro on benzyl Fluorine’s ortho effect may hinder rotation, affecting binding pocket fit.
2-fluoro-N-isopropylbenzamide (Example 53, ) 2-fluoro on benzamide Similar stabilization of amide bond; isopropyl group reduces solubility.

Key Findings :

  • 2-fluoro substitution on benzamide is conserved in the target compound and Example 53 (), suggesting a shared strategy to prevent enzymatic degradation .
  • Fluorine at meta or para positions (e.g., 4-fluorobenzyl in ) may alter dipole moments, impacting target affinity .

Structural and Spectral Comparisons

IR and NMR Data

  • IR Spectra : The target compound’s sulfonyl group (~1250 cm⁻¹) and carbonyl (C=O, ~1660–1680 cm⁻¹) align with triazole derivatives in , confirming sulfonamide formation .
  • NMR Shifts : The m-tolyl group on piperazine (target) causes upfield shifts in aromatic protons compared to phenyl-substituted analogues (), reflecting electronic differences .

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